2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a piperazine ring further enhances the biological potential of these compounds, making them valuable in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole and piperazine derivatives, have been noted for their diverse biological effects, notably their impact on the central nervous system .
Mode of Action
It’s worth noting that benzimidazole and piperazine derivatives have been shown to interact with the central nervous system . These compounds often work by enhancing the activity of gamma amino butyric acid (GABA), a neurotransmitter that induces CNS depression .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to anxiety and depression .
Result of Action
Similar compounds have shown anxiolytic activity, suggesting potential effects on neuronal signaling and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole with a substituted piperazine. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole
- 2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole
- 2-(4-fluorophenylpiperazin-1-yl)-1H-benzo[d]imidazole
Uniqueness
2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is unique due to the presence of the propylsulfonyl group, which can enhance its solubility and biological activity. This modification can lead to improved pharmacokinetic properties and increased potency compared to similar compounds.
Properties
IUPAC Name |
2-(4-propylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-11-21(19,20)18-9-7-17(8-10-18)14-15-12-5-3-4-6-13(12)16-14/h3-6H,2,7-11H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIRDYBRRSPIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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